molecular formula C5H3ClN2O2 B021940 4-Chloro-3-nitropyridine CAS No. 13091-23-1

4-Chloro-3-nitropyridine

Cat. No. B021940
CAS RN: 13091-23-1
M. Wt: 158.54 g/mol
InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chloro-3-nitropyridine and its derivatives can be synthesized through various methods, often involving chlorination and nitration processes. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was synthesized using Vilsmeier–Haack chlorination (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structures of various nitropyridine derivatives, including 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, have been determined using methods like gas-phase electron diffraction (Chiang & Song, 1983). These studies provide insights into the geometric parameters and bond lengths of these molecules.

Chemical Reactions and Properties

Compounds like 3-nitropyridine and 4-substituted-3-nitropyridines exhibit interesting chemical reactions, including nucleophilic substitutions and interactions with various solvents. For example, 3-nitropyridines have been successfully reacted with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under vicarious nucleophilic substitution conditions (Andreassen et al., 2004).

Physical Properties Analysis

The physical properties of nitropyridine derivatives are influenced by their molecular structure. For instance, the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibits unique crystal structures and vibrational properties (Majerz et al., 1993).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-nitropyridine and its derivatives are characterized by their reactivity, electronic structure, and bonding configurations. The study of various nitropyridine derivatives, including their vibrational, conformational, and electronic structures, provides insights into their chemical behavior (Arjunan et al., 2012).

Scientific Research Applications

  • Intermediate in Antitumor Agent Synthesis : It has been identified as a potential intermediate in the synthesis of the antitumor agent ABT-751. The crystal structures of related compounds indicate their utility in this context (Cao et al., 2011).

  • Organic Synthesis and Catalysis : Certain chloro-fluoropyridine compounds, including those related to 4-Chloro-3-nitropyridine, are noted for their applications in organic synthesis and catalysis, being highly volatile and weakly basic (Hand & Baker, 1989).

  • High Hyperpolarizability and Stability : A study on 2-chloro-4-nitropyridine, a related compound, revealed high hyperpolarizability and charge delocalization, suggesting potential in electronic applications (Velraj, Soundharam, & Sridevi, 2015).

  • Unique Optical Properties : The novel synthesis of related nitropyridine compounds can lead to new compounds with unique optical properties and structural features (Jukić et al., 2010).

  • Efficient Preparation for Organic Synthesis : Certain hydroxypyridine-thiones, derived from 3-N-oxide, demonstrate efficient preparation processes with applications in organic synthesis and catalysis (Jankowiak, Jakowiecki, & Kaszyński, 2008).

  • Photochemical Applications : The photochemical reduction of 4-nitropyridine has been shown to produce 4-hydroxylaminopyridine in high yields, which may have applications in photochemistry (Hashimoto, Kano, & Ueda, 1971).

  • Ring-Opening Reactions : Studies on heterocyclic ring-opening reactions of related compounds have revealed unexpected production of arylimino-nitropyridines, suggesting applications in novel synthetic pathways (Ducrocq et al., 1979).

  • Efficient Extraction Process : The extraction of 4-nitropyridine with chloroform has been optimized for efficiency and high recovery yields, indicating its utility in chemical processing (Huang Rong-rong, 2008).

Safety And Hazards

4-Chloro-3-nitropyridine is considered hazardous. It is toxic if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

4-Chloro-3-nitropyridine is a key intermediate in medicinal products and can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow systems and microreaction technology can improve the safety and efficiency of its synthesis .

properties

IUPAC Name

4-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRPRKONYTVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370941
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitropyridine

CAS RN

13091-23-1
Record name 4-Chloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13091-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (25 ml, 0.27 mol) was added to 4-hydroxy-3-nitropyridine (7.0 g, 50.0 mmol), followed by reaction at 80° to 90° C. for 1.5 hours. Phosphorus oxychloride was removed by distillation. About 100 g of ice was added to the residue, and 28% aqueous ammonia was added dropwise thereto to adjust the pH to 7. Then, 100 ml of water was added thereto, and the aqueous mixture was extracted three times with 200 ml of dichloromethane. The resulting dichloromethane layer was dried, and then dichloromethane was removed by distillation under reduced pressure to obtain 7.75 g of a yellow liquid (yield: 97.8%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Yield
97.8%

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitropyridine was prepared from 4-hydroxy-3-nitropyridine(25 g, 0.179M), phosphorus pentachloride(40 g, 0.192M) and 1 mL of phosphorous oxytrichloride. The mixture was heated at 120° for 1 hour. The reaction mixture was diluted with chlorform/ethanol mixture(9/1) and the precipitate was filtered to afford desired. (mp. 153-154° C.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
oxytrichloride
Quantity
1 mL
Type
reactant
Reaction Step One
Name
chlorform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reaction flask under nitrogen, were reacted at 70° C., 51.5 g of PCl5 and 75 ml of POCl3. At the same temperature was added carefully 34.6 g of (8). The temperature was increased to 140° C. and the reaction refluxed for 4 hours under nitrogen. To the cooled mixture, evaporated under vacuum, was added 100 ml of iced water. The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride added and the mixture stirred vigorously until all the residue had completely dissolved. The phases were separated and the aqueous part was extracted with more methylene chloride (5×30 ml). The combined organic phases were treated with anhydrous sodium sulphate and evaporated to obtain 29.9 g of (9) as a yellow, waxy solid.
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.6 g
Type
reactant
Reaction Step Three
Name
Yield
76%

Synthesis routes and methods IV

Procedure details

To a suspension of 3-nitropyridin-4-ol (4.342 g, 31 mmol) in toluene (60 mL) was added POCl3 (11.6 mL, 124.4 mmol) at 0° C. The resulting mixture was warmed to room temperature, then heated to 110° C. for 14 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue was poured into ice, and basified with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (40 mL×2). The combined organic layers was washed with water, brine, dried (MgSO4) and concentrated to a brown oil, which solidified on standing. (3.68 g, 75% yield).
Quantity
4.342 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Take up 4-hydroxy-3-nitro-pyridine (6.18 g, 44.2 mmol) in phosphorus oxychloride (16 ml) and heat to 45° C. Once at 45° C., add phosphorus pentachloride (8.04 g, 38.6 mmol) in a single portion. Stir the resulting yellow slurry vigorously and heat under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 h at 125° C., the yellow slurry becomes a clear yellow solution. Cool the mixture to room temperature, concentrate to an oil, cool to 0° C. in an ice bath and treat with 10 ml of water and 20 ml of dichloromethane while stirring vigorously. Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (×3). Dry the combined organic layers over anhydrous sodium sulfate, filtered and concentrate to give 6.98 g of 4-Chloro-3-nitro-pyridine, which crystallizes on standing (99% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
AG Arvanitis, CR Arnold, LW Fitzgerald… - Bioorganic & medicinal …, 2003 - Elsevier
… synthesized from key intermediates obtained via palladium-catalyzed coupling of 3-pyridyl zinc or boronic acid organometallic intermediates with 2-benzyloxy-4-chloro-3-nitropyridine 12…
Number of citations: 17 www.sciencedirect.com
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… and Freter’s “ 4-chloro-3-nitropyridine ” is 4-ethoxy-3-nitropyridine hydrochloride. Preparation of 4-ethoxy-3-nitropyridine from unstable 4-chloro-3nitropyridine was recently reported: but …
Number of citations: 20 pubs.rsc.org
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… 4-Chloro-3-nitropyridine does not seem to be stable (9) (4-chloropyridine is also unstable according to Wibaut and Broelcman (11)). The malonation of "4-chloro-3-nitropyridine hydrocl~…
Number of citations: 19 cdnsciencepub.com
S Kanoktanaporn, JAH MacBride - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… (benzo[c]cinnoline) ring system and we here report our investigation into the preparation of these new heterocyclic systems by Ullmann condensation of 4-chloro-3nitropyridine (1) and 4…
Number of citations: 24 pubs.rsc.org
A Lewis, RG Shepherd - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
… Treatment of 4-chloro-3-nitropyridine (I) with hydrazine hydrate followed by catalytic reduction gave 3-amino-4-hydrazinopyridine (III). Acid-catalyzed cyclizations of III and subsequent …
Number of citations: 8 onlinelibrary.wiley.com
AN Vu, SP Garcia, JH Tran, AA Godoy… - Journal of Chemical …, 2023 - ACS Publications
… substitution reaction of commercial 4-chloro-3-nitropyridine with methanolic ammonia to … phosphoryl chloride provides the intermediate 4-chloro-3-nitropyridine, which is then subjected …
Number of citations: 3 pubs.acs.org
MGW Bell, M Day, AT Peters - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… 2-Chloro-3-nitropyridine, 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine condensed readily with arylamines in boiling ethanol to give the arylaminonitropyridines described in …
Number of citations: 7 pubs.rsc.org
B Morak-Młodawska, K Pluta, M Latocha… - Journal of Enzyme …, 2016 - Taylor & Francis
… 3,6-Diazaphenothiazines were obtained in cyclization of 3-amino-3′-nitro-2,4′-dipyridinyl sulfide and the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine …
Number of citations: 29 www.tandfonline.com
B Morak-Młodawska, K Suwińska, K Pluta… - Journal of Molecular …, 2012 - Elsevier
… Reaction of dipyridyl sulfide (4) with 4-chloro-3-nitropyridine (5) in DMF can lead to one of the isomeric nitropyridyldiazaphenothiazines (7, 9 or 10). Two-dimensional 1 H NMR …
Number of citations: 16 www.sciencedirect.com
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1966 - ACS Publications
… 2-Amino-4-chloro-3-nitropyridine (III).—A solution of 2,4dichloro-3-nitropyridine8 (I, 10 g, 52 mmoles) in ethanolic NH3 (250 ml of absolute ethanol saturated at 5 wfith dry NH3) was …
Number of citations: 33 pubs.acs.org

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